6-Bromoacetyl-2-dimethylaminonaphthalene
Overview
Description
6-Bromoacetyl-2-dimethylaminonaphthalene is a chemical compound known for its use as a polarity-sensitive fluorescent probe. It is widely utilized in various fields of life sciences due to its unique photophysical properties .
Mechanism of Action
Target of Action
6-Bromoacetyl-2-dimethylaminonaphthalene, also known as BADAN, is primarily used as a polarity-sensitive fluorescent probe . It is widely used in various fields of life sciences .
Mode of Action
The mode of action of BADAN is based on its fluorescent properties . The spectral properties of BADAN are determined by at least one non-fluorescent and two fluorescent isomers with overlapping absorbing bands . BADAN fluorescence is determined by the unsolvated “PICT” (planar intramolecular charge transfer state) and solvated “TICT” (twisted intramolecular charge transfer state) excited states .
Biochemical Pathways
It has been shown that the fluorescence of badan linked to ggbp/h152c apoform is quenched by trp 183, but this effect is inhibited by glucose intercalation . This suggests that BADAN may interact with certain proteins and their biochemical pathways.
Result of Action
The result of BADAN’s action is primarily observed through changes in its fluorescence properties. For instance, changes in its spectral characteristics during structural changes in proteins have been observed . This makes BADAN a valuable tool for studying protein structure and conformational changes.
Action Environment
The action of BADAN can be influenced by environmental factors such as polarity. As a polarity-sensitive fluorescent probe, the fluorescence of BADAN can change depending on the polarity of its environment . This property is often exploited in research to study the polarity of biological environments.
Biochemical Analysis
Biochemical Properties
The role of 6-Bromoacetyl-2-dimethylaminonaphthalene in biochemical reactions is primarily as a fluorescent probe. It is used to study the spectral properties of proteins and their structural changes . The spectral properties of this compound are determined by at least one non-fluorescent and two fluorescent isomers with overlapping absorbing bands .
Cellular Effects
It is known that the fluorescence of this compound linked to certain proteins can be quenched by specific amino acids, but this effect can be inhibited by other molecules .
Molecular Mechanism
This compound fluorescence is determined by the unsolvated “PICT” (planar intramolecular charge transfer state) and solvated “TICT” (twisted intramolecular charge transfer state) excited states . The “TICT” state can be formed both as a result of the “PICT” state solvation and as a result of light absorption by the solvated ground state of the dye .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoacetyl-2-dimethylaminonaphthalene typically involves the bromination of 2-dimethylaminonaphthalene followed by acetylation. The reaction conditions often require the use of bromine and acetic anhydride in the presence of a catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally follows similar synthetic routes as laboratory methods, scaled up to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
6-Bromoacetyl-2-dimethylaminonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thiol-substituted derivatives .
Scientific Research Applications
6-Bromoacetyl-2-dimethylaminonaphthalene is extensively used in scientific research, particularly in:
Chemistry: As a fluorescent probe for studying molecular interactions and environmental polarity.
Biology: For labeling proteins and studying protein folding and dynamics.
Medicine: In the development of diagnostic tools and imaging agents.
Industry: Used in the production of fluorescent dyes and sensors
Comparison with Similar Compounds
Similar Compounds
- 2-Dimethylamino-6-propionylnaphthalene (PRODAN)
- 2-Dimethylamino-6-lauroylnaphthalene (LAURDAN)
Uniqueness
6-Bromoacetyl-2-dimethylaminonaphthalene is unique due to its high sensitivity to environmental polarity and its ability to undergo specific chemical reactions, making it a valuable tool in various scientific applications .
Properties
IUPAC Name |
2-bromo-1-[6-(dimethylamino)naphthalen-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-16(2)13-6-5-10-7-12(14(17)9-15)4-3-11(10)8-13/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIHZWQYRTVVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376326 | |
Record name | BADAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210832-86-3 | |
Record name | BADAN | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210832-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoacetyl-2-dimethylaminonaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210832863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BADAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Bromoacetyl-2-dimethylaminonaphthalene interact with proteins, and what are the downstream effects?
A: this compound reacts primarily with the sulfhydryl group (-SH) of cysteine residues in proteins. [, , , , ] This covalent modification introduces the fluorescent BADAN moiety to the protein. This allows researchers to monitor changes in fluorescence emission, which are highly sensitive to the local environment of the probe. For example, when BADAN attached to Escherichia coli hemolysin (HlyA) partitions into a membrane, its fluorescence emission exhibits a blue shift, indicating insertion into the hydrophobic lipid bilayer. [] This approach helps elucidate protein conformational changes, interactions with other molecules, and localization within cells or membranes.
Q2: What are the key structural characteristics of this compound, including its molecular formula, weight, and relevant spectroscopic data?
A2: While the provided research articles primarily focus on the applications of this compound, its key structural features are:
- Spectroscopic Data: this compound typically exhibits an excitation maximum around 387 nm. [] Its emission maximum varies depending on the surrounding environment, making it a valuable probe for studying polarity and hydrophobicity.
Q3: Can you provide examples of how this compound has been used to study protein dynamics and interactions?
A3: this compound has proven valuable in various protein studies:
- Membrane Insertion: Researchers used BADAN labeling to demonstrate the insertion of the N-terminal hydrophobic domain of E. coli HlyA into lipid membranes. [] The blue shift in fluorescence emission upon membrane binding provided direct evidence for this crucial step in the toxin's mechanism of action.
- Protein-Protein Interactions: In studies on staphylococcal gamma-hemolysin, single-molecule imaging with BADAN-labeled LukF protein components allowed visualization of individual pores formed in erythrocyte membranes. [] This revealed that a single pore comprises 3-4 LukF molecules.
- Conformational Changes: By labeling the cysteine-34 residue of human serum albumin (HSA) with BADAN, researchers investigated how crowding agents influence protein dynamics. [] The observed retardation of solvent relaxation times in the presence of crowders suggested increased internal friction within the protein, highlighting the impact of crowded cellular environments.
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